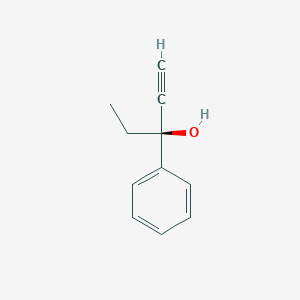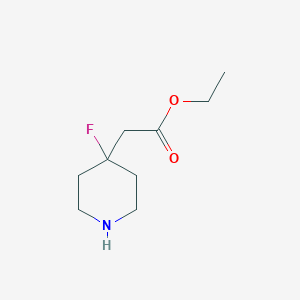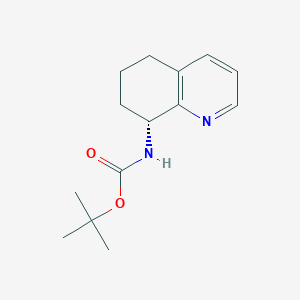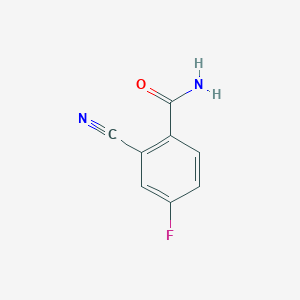
2-Cyano-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-fluorobenzamide is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzamide, where the benzene ring is substituted with a cyano group at the 2-position and a fluorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Cyano-4-fluorobenzamide involves the reaction of 4-cyano-2-fluorobenzoic acid with carbonyldiimidazole in acetonitrile, followed by the addition of aqueous ammonium hydroxide solution . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-4-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the cyano group.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Substituted benzamides with different functional groups.
Reduction: 2-Amino-4-fluorobenzamide.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
2-Cyano-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 2-Cyano-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-4-chlorobenzamide
- 2-Cyano-4-bromobenzamide
- 2-Cyano-4-methylbenzamide
Uniqueness
Compared to its analogs, 2-Cyano-4-fluorobenzamide exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H5FN2O |
|---|---|
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
2-cyano-4-fluorobenzamide |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H2,11,12) |
Clé InChI |
IHSMCLKDTSBSQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)

![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
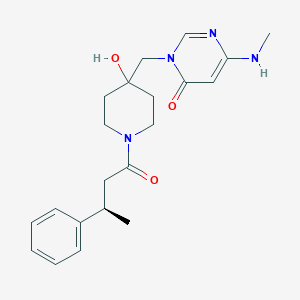
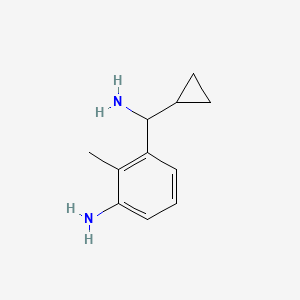
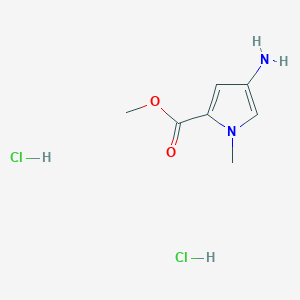
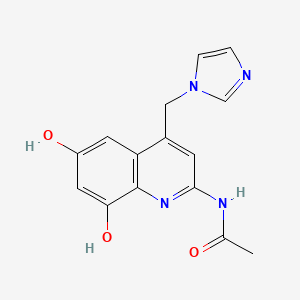
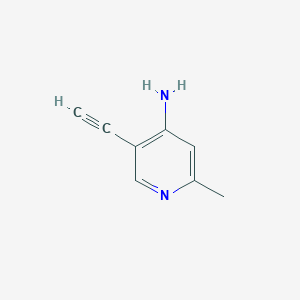
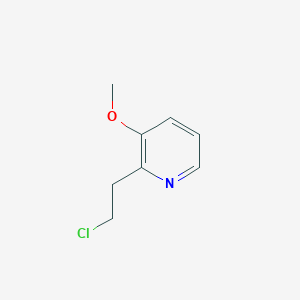
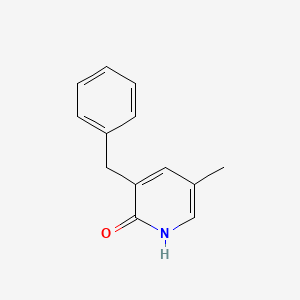
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
